
azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride typically involves the coordination of ruthenium with theophylline and azanide. One common method involves dissolving theophylline in ethanol and adding ruthenium chloride under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like crystallization and chromatography may be employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, potentially altering the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the ruthenium center gains electrons.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in new complexes with different ligands .
Applications De Recherche Scientifique
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to the unique properties of ruthenium.
Biology: The compound’s interaction with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to the cytotoxic properties of ruthenium complexes.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride involves the interaction of the ruthenium center with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyluric acid: Similar to theophylline but with different substituents.
Ruthenium(III) chloride: A simpler ruthenium complex without theophylline and azanide.
Theophylline: The base molecule without coordination to ruthenium and azanide.
Uniqueness
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride is unique due to the combination of theophylline and ruthenium, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H18ClN9O2Ru+2 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride |
InChI |
InChI=1S/C7H8N4O2.ClH.5H2N.Ru/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;;;;;/h3H,1-2H3,(H,8,9);1H;5*1H2;/q;;5*-1;+8/p-1 |
Clé InChI |
NOZKLQIVUAGQBZ-UHFFFAOYSA-M |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N=CN2.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



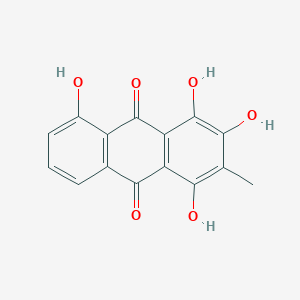
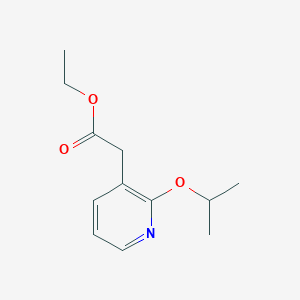
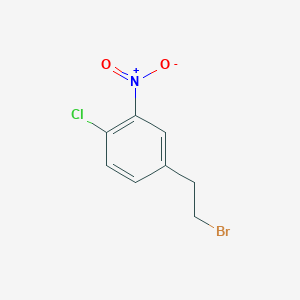
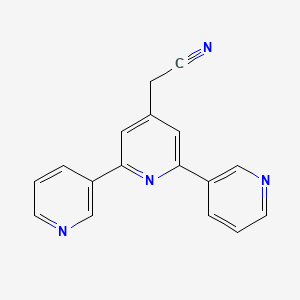
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)



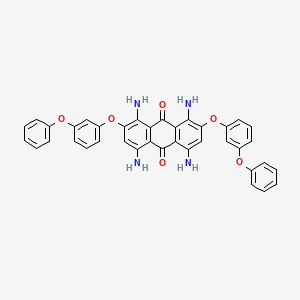
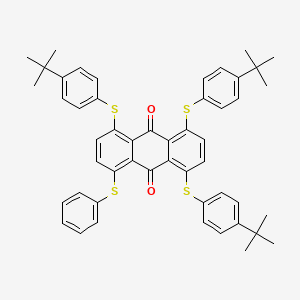

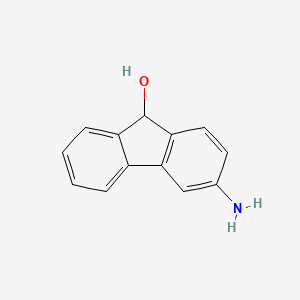
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
